molecular formula C10H13NO2 B097917 4-(Dimethylamino)phenylacetic acid CAS No. 17078-28-3

4-(Dimethylamino)phenylacetic acid

Cat. No. B097917
CAS RN: 17078-28-3
M. Wt: 179.22 g/mol
InChI Key: KQGHTOZUPICELS-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenylacetic acid is a compound that is related to various research areas, including catalysis, synthesis of peptides, and the study of protein interactions. It is structurally related to compounds that have been used as catalysts in iodolactonisation reactions , as a solvatochromic fluorophore for studying protein interactions , and as a building block for solid-phase peptide synthesis . The compound's relevance extends to analytical chemistry, where derivatives have been used in the separation of amino acids and in the catalysis of acetylation reactions for determining hydroxy compounds . Additionally, its derivatives have been involved in charge-transfer complex formation and have been studied for their fluorescence properties . The synthesis of related compounds has been reported, such as a dihydropyrimidinone derivative , and its structural analogs have been synthesized to study prototropic tautomerism .

Synthesis Analysis

The synthesis of compounds related to 4-(Dimethylamino)phenylacetic acid involves various chemical reactions. For instance, 4-(Dimethylamino)pyridine has been used as a catalyst in the iodolactonisation of unsaturated carboxylic acids, leading to the formation of lactones . Another related compound, 4-(N,N-dimethylamino)phenylethyne, was prepared using the Wittig reaction, followed by hydrochloric acid elimination . A dihydropyrimidinone derivative was synthesized from 4-(dimethylamino)benzaldehyde, acetoacetate, and urea with sulfamic acid as a catalyst . These studies demonstrate the versatility of 4-(Dimethylamino)phenylacetic acid and its derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)phenylacetic acid derivatives has been a subject of interest in several studies. For example, the X-ray structure of a charge-transfer complex formed by a dimer of a related compound was reported . Additionally, the structural changes occurring due to prototropic tautomerism in thiazolone derivatives were investigated, highlighting the importance of electronic effects and conformational freedom . These studies contribute to a deeper understanding of the molecular structure and behavior of 4-(Dimethylamino)phenylacetic acid-related compounds.

Chemical Reactions Analysis

Chemical reactions involving 4-(Dimethylamino)phenylacetic acid derivatives have been explored in various contexts. The catalytic activity of 4-(Dimethylamino)pyridine in iodolactonisation and acetylation reactions has been demonstrated . The absence of dual fluorescence in 4-(dimethylamino)phenylacetylene, despite predictions, was investigated, revealing insights into intramolecular charge transfer reactions . These studies show the diverse chemical reactivity of compounds related to 4-(Dimethylamino)phenylacetic acid.

Physical and Chemical Properties Analysis

Scientific Research Applications

Benzylic Fluorination

4-(Dimethylamino)phenylacetic acid is used in the fluorination of phenylacetic acid derivatives, showcasing a solvent-dependent selectivity switch. The reaction involves a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine, with the solvent playing a critical role in determining the reaction outcome. In water, decarboxylative fluorination is dominant, while non-aqueous conditions favor the formation of α-fluoro-α-arylcarboxylic acids (Madani et al., 2022).

Catalysis in Acylation Reactions

The compound 4-(N,N-Dimethylamino)pyridine hydrochloride, a derivative of 4-(dimethylamino)phenylacetic acid, is used as a recyclable catalyst for the acylation of inert alcohols and phenols. The study provides a detailed mechanism of the reaction process, showcasing the efficiency and recyclability of the catalyst (Liu et al., 2014).

Material Science and Engineering:

  • PLA Membranes

    The compound (1E,4E)-1-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one is encapsulated in poly(lactic acid) (PLA) membranes, potentially serving applications in controlled drug release systems and tissue engineering. The study focuses on the hydrolytic degradation of these membranes under different pH conditions, tracking the release of the encapsulated compounds (Alcántara Blanco et al., 2020).

  • Synthesis of Soluble Polyphenylacetylenes

    Copolymers of substituted phenylacetylenes containing the N,N-dimethylamino group are produced, showing promising properties in solubility and molecular weight distribution. These materials have potential applications in doping via functional groups on substituents (Lindgren et al., 1991).

Analytical Chemistry and Spectroscopy

Selective Determination of DOPAC

The compound 4-(Dimethylamino)pyridine is used in the synthesis of capped gold nanoparticles, which are immobilized on electrodes for the selective determination of 3,4-dihydroxyphenylacetic acid (DOPAC) in the presence of ascorbic acid. This application is important for analytical chemistry, offering a sensitive and selective method for substance detection (Raj et al., 2011).

Safety And Hazards

4-(Dimethylamino)phenylacetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the person to fresh air and keep comfortable for breathing . If eye irritation persists or skin irritation occurs, get medical advice/attention .

properties

IUPAC Name

2-[4-(dimethylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)9-5-3-8(4-6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGHTOZUPICELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168941
Record name 4-N,N-Dimethylaminophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)phenylacetic acid

CAS RN

17078-28-3
Record name 4-N,N-Dimethylaminophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017078283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-N,N-Dimethylaminophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)phenylacetic acid
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Synthesis routes and methods

Procedure details

CH3CL/dimethylaminopropylacrylamide, quaternized with methyl chloride, and 29 g of acrylamide were added to 541 g of water with 200 mg azo-bisisobutyroamidine (AIBA) and after passage of nitrogen therethrough, the mixture was irradiated for 30 minutes by an Osram HWL 250-W lamp. The gel so obtained was dried to a residual water content of 9% and ground.
Name
dimethylaminopropylacrylamide
Quantity
0 (± 1) mol
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reactant
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29 g
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[Compound]
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250-W
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0 (± 1) mol
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reactant
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Quantity
200 mg
Type
reactant
Reaction Step Five
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Quantity
541 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
H Ying, J Cheng - Dyes and Pigments, 2016 - Elsevier
One-step construction of the amino-substituted squaraine dye backbone was discovered unexpectedly in an amidation reaction. Under the catalysis of Mukaiyama's reagent, (4-…
Number of citations: 6 www.sciencedirect.com
EC Buruiana, AL Chibac, T Buruiana, V Melinte… - Journal of nanoparticle …, 2013 - Springer
The synthesis of photosensitive urethane dimethacrylate that contains poly(ethylene oxide) sequence (PEG, M w : 400), carboxylic and benzophenone moieties, and its characterization …
Number of citations: 20 link.springer.com
T Buruiana, V Melinte, F Jitaru… - Journal of …, 2012 - journals.sagepub.com
Hydrophobic silyl-urea/urethane methacrylates (UHM-1, UHM-2) and a modified BisGMA derivative (BisGMA-UMA) were synthesized and used as photopolymerizable co-monomers in …
Number of citations: 15 journals.sagepub.com
SD Jonson, MJ Welch - Nuclear medicine and biology, 2002 - Elsevier
[ 11 C]Acetate, a myocardial PET imaging agent for analysis of oxidative metabolism, has potential use in tumor imaging. Aromatic fatty acids display antitumor effects with …
Number of citations: 17 www.sciencedirect.com
RE Kerby, A Tiba, BM Culbertson, S Schricker… - 1999 - Taylor & Francis
The purpose of this investigation was to compare the degree of photo- and thermal-polymerization obtained using various tertiary amine co-initiators of differing reactivities and molar …
Number of citations: 12 www.tandfonline.com
T Buruiana, V Melinte, G Costin… - Journal of Polymer …, 2011 - Wiley Online Library
Three novel liquid crystalline methacrylates have been synthesized and characterized to be tested as comonomers in light‐curing dental resin‐based composites. The selected …
Number of citations: 18 onlinelibrary.wiley.com
H Ihara, T Yamada, M Nishihara, T Sakurai… - Journal of molecular …, 2004 - Elsevier
l-Glutamic acid-derived compound with pyrenyl group was able to form organic gels in benzene, cyclohexane, and so on. The gels were produced through the formation of highly …
Number of citations: 36 www.sciencedirect.com
EV Bichenkova, AR Sardarian, AN Wilton… - Organic & …, 2006 - pubs.rsc.org
Organic intramolecular exciplexes, N-(4-dimethylaminobenzyl)-N-(1-pyrenemethyl)amine (1) and N′-4-dimethylaminonaphthyl-N-(1-pyrenemethyl)amine (2), were used as model …
Number of citations: 34 pubs.rsc.org
JH Shah, RH Kline, B Geter-Douglass… - Journal of medicinal …, 1996 - ACS Publications
Neurochemical studies and structure−activity relationships of dopamine D 1 receptor ligands suggest that their intrinsic activity may depend on the conformational state or binding site at …
Number of citations: 13 pubs.acs.org
T Buruiana, V Melinte, L Stroea, EC Buruiana - Polymer journal, 2009 - nature.com
New urethane dimethacrylate oligomers functionalized with carboxylic acid groups (CAd-1÷ 4) were synthesized and evaluated as co-monomers in dental resin composites. …
Number of citations: 29 www.nature.com

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